molecular formula C6H10N4O B1277584 4-amino-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 957513-91-6

4-amino-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B1277584
CAS No.: 957513-91-6
M. Wt: 154.17 g/mol
InChI Key: OBDNICZWXYAZHA-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-amino-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex pyrazole derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide
  • 5-amino-1-methyl-4-ethoxycarbonylpyrazole
  • 5-amino-1H-pyrazole-4-carboxamide

Uniqueness

4-amino-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and amino group at the 4-position make it a versatile intermediate for synthesizing various functionalized pyrazole derivatives .

Properties

IUPAC Name

4-amino-2-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2,7H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDNICZWXYAZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424522
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957513-91-6
Record name 4-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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